3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Description
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned targets, it disrupts the signaling pathways that these proteins are involved in, leading to a halt in cell proliferation and inducing cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized in the liver
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of cell death . This makes it a potential candidate for the treatment of various types of cancer .
Future Directions
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-4-2-9-21-19(14)25-12-15-6-10-24(11-7-15)18-16-5-3-8-20-17(16)22-13-23-18/h2-5,8-9,13,15H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKYAMKXPARPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.